2-amino-N-(2-ethylphenyl)benzamide

Beschreibung

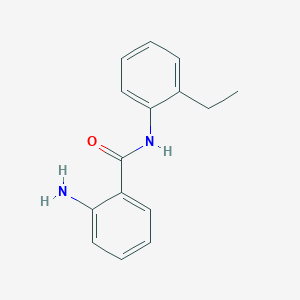

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOXJFYOTZYOLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580059 |

Source

|

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19562-50-6 |

Source

|

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 2-amino-N-(2-ethylphenyl)benzamide and its Analogs

Executive Summary

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This guide delves into the therapeutic potential of a specific, yet under-explored derivative, 2-amino-N-(2-ethylphenyl)benzamide. While direct studies on this molecule are nascent, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation across several key therapeutic areas. This document synthesizes preclinical data from related compounds to forecast potential mechanisms of action, outlines promising therapeutic applications, and provides robust experimental frameworks for future research and development. We will explore its potential as an antiparasitic, a modulator of gastrointestinal function, an antimicrobial agent, and a candidate for oncology through the inhibition of critical signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with significant therapeutic promise.

Introduction: The Benzamide Core in Drug Discovery

Benzamide derivatives are a privileged class of compounds in pharmacology, known for their wide spectrum of biological activities.[1][2] This versatility stems from the amide linker's ability to form stable hydrogen bonds with biological targets, while the two aromatic rings can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties. From antipsychotics to antiemetics and beyond, the benzamide core has proven to be a fruitful starting point for drug discovery.[1] This guide focuses on the untapped potential of this compound, a molecule poised for investigation based on the established activities of its close chemical relatives.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is not available in the public domain, its properties can be predicted based on its structure.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Structure | |

| Synonyms | N-(2-ethylphenyl)anthranilamide |

| General Synthesis | Can be synthesized by the reaction of isatoic anhydride with 2-ethylaniline or by the coupling of 2-aminobenzoic acid with 2-ethylaniline. A general scheme for the synthesis of related 2-amino-N-phenylbenzamides involves the reaction of 2H-3,1-benzoxazine-2,4(1H)-dione with the corresponding aniline in glacial acetic acid.[3] |

Potential Therapeutic Applications & Mechanisms of Action

The therapeutic potential of this compound can be inferred from studies on structurally similar compounds.

Antiparasitic Activity: Targeting Trypanosoma brucei

Context: Human African Trypanosomiasis (HAT), or "Sleeping Sickness," is a fatal disease caused by the parasite Trypanosoma brucei.[4] There is an urgent need for new, orally bioavailable drugs that can cross the blood-brain barrier to treat the late stage of the disease.[4]

Evidence from Analogs: A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as potent inhibitors of T. brucei.[4][5] Extensive medicinal chemistry efforts on this scaffold led to compounds with nanomolar efficacy. For instance, compound 73 (N-(2-aminoethyl)-N-(4-benzyloxyphenyl)-2,4-dichlorobenzamide) showed an in vitro EC₅₀ of 0.001 µM.[4][5] This compound was also orally bioavailable, demonstrated good plasma and brain exposure in mice, and cured infected mice in an acute model.[4][5]

Proposed Mechanism for this compound: The primary amine in the N-(2-aminoethyl) side chain was found to be crucial for the antiparasitic activity of these analogs.[4] While our target compound lacks this side chain, the 2-amino group on the benzoyl ring could potentially engage in similar interactions with a yet-to-be-identified parasitic target. The lipophilic 2-ethylphenyl group could enhance membrane permeability, a desirable trait for antiparasitic drugs.

Gastroenterology: A Novel Approach to Irritable Bowel Syndrome (IBS)

Context: IBS is a common gastrointestinal disorder characterized by abdominal pain and altered bowel habits.[6][7] Current treatments, like the antispasmodic mebeverine, often have side effects.[6][7]

Evidence from Analogs: A series of 2-amino-N-phenethylbenzamides have been synthesized and evaluated for their potential in treating IBS.[2][6][7] These compounds demonstrated a relaxation effect on smooth muscle similar to mebeverine but through a distinct mechanism.[6][7] They did not affect serotonin or Ca²⁺-dependent signaling pathways.[6][7] Instead, their action is linked to the stimulation of neuronal nitric oxide synthase (nNOS) and a subsequent increase in nitric oxide (NO) synthesis, a key signaling molecule in smooth muscle relaxation.[6][7] These compounds also exhibited anti-inflammatory properties by preventing albumin denaturation and inhibiting the expression of interleukin-1β.[6][7]

Proposed Mechanism for this compound: The structural similarity to the 2-amino-N-phenethylbenzamides suggests that this compound could also act as a spasmolytic and anti-inflammatory agent in the gut. The 2-amino group and the N-(2-ethylphenyl) moiety would be key determinants of its interaction with targets in the myenteric plexus.

Caption: Proposed mechanism for spasmolytic and anti-inflammatory effects in IBS.

Oncology: Inhibition of the Hedgehog Signaling Pathway

Context: The Hedgehog (Hh) signaling pathway is crucial during embryonic development but its aberrant activation in adults is linked to several cancers, including basal cell carcinoma and medulloblastoma.[8] The Smoothened (Smo) receptor is a key transducer in this pathway and a validated drug target.[8]

Evidence from Analogs: Several benzamide derivatives have been identified as inhibitors of the Hh pathway by targeting the Smo receptor.[8] For example, Vismodegib and Sonidegib are FDA-approved Smo inhibitors used in cancer therapy.[8] Research into novel benzamide-based Smo inhibitors is ongoing, with compounds showing potent inhibition of the pathway in cellular assays.[8] These inhibitors function by binding to the Smo receptor and preventing its downstream signaling, which ultimately blocks the activation of Gli transcription factors responsible for cell proliferation.[8]

Proposed Mechanism for this compound: The aromatic rings and amide linker of this compound provide a suitable scaffold for interaction with the transmembrane domain of the Smo receptor. The specific substitution pattern could offer a unique binding mode compared to existing inhibitors, potentially leading to a different resistance profile.

Caption: Proposed inhibition of the Hedgehog signaling pathway at the Smoothened receptor.

Antimicrobial and Antifungal Activity

Context: The rise of drug-resistant bacteria and fungi necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

Evidence from Analogs: A study of 2-amino-N-phenylbenzamides revealed in vitro antimycobacterial and antifungal properties.[3] The activity was found to be dependent on the substitution pattern on the phenyl rings.[3] For instance, 2-amino-N-(3,4-dichlorophenyl)benzamide was particularly effective against mycobacteria.[3]

Proposed Application for this compound: The specific substitution of a 2-ethylphenyl group could confer a unique spectrum of antimicrobial or antifungal activity. This would need to be evaluated against a panel of clinically relevant pathogens.

Experimental Protocols and Methodologies

To validate the therapeutic potential of this compound, a structured, milestone-driven research plan is essential.

Synthesis and Characterization

The first step is the chemical synthesis and purification of this compound.

Protocol: Synthesis via Isatoic Anhydride Ring-Opening

-

Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF.

-

Addition of Amine: Add 2-ethylaniline (1.1 eq) to the solution dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (or a temperature determined by the solvent, e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Purification: Filter the solid product, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the final compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Caption: Workflow for the synthesis and characterization of the target compound.

In Vitro Biological Evaluation

A panel of in vitro assays should be conducted to screen for the predicted biological activities.

| Therapeutic Area | Assay | Purpose |

| Antiparasitic | Trypanosoma brucei viability assay | To determine the EC₅₀ against the parasite. |

| Mammalian cell line cytotoxicity assay (e.g., HepG2) | To assess selectivity for the parasite over host cells. | |

| IBS/Spasmolytic | Isolated smooth muscle strip assay (e.g., guinea pig ileum) | To measure the effect on muscle contractility and relaxation. |

| nNOS activity assay | To confirm the proposed mechanism of action. | |

| Anti-inflammatory assay (e.g., inhibition of albumin denaturation) | To quantify anti-inflammatory potential. | |

| Oncology | Gli-luciferase reporter assay in Hh-pathway active cells | To screen for inhibition of the Hedgehog signaling pathway. |

| Smoothened receptor binding assay | To confirm direct binding to the Smo receptor. | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays | To determine the potency against a panel of bacteria and fungi. |

Future Directions and Conclusion

References

-

Pandey, J., et al. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1234-1238. [Link][4][5]

-

Koleva, Y. K., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link][2][6]

-

Koleva, Y. K., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. ResearchGate. [Link][7]

-

Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link][3]

-

Li, X., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(1), 106. [Link][8]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link][1]

-

Koleva, Y. K., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. [Link][2]

-

Pandey, J., et al. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed. [Link][5]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 2-amino-N-(2-ethylphenyl)benzamide: A Pivot to the Broader Class of 2-Amino-N-arylbenzamides

Senior Application Scientist Note: An exhaustive search of the scientific literature and chemical databases reveals a significant finding: 2-amino-N-(2-ethylphenyl)benzamide is not a well-documented compound. There is a conspicuous absence of dedicated research on its discovery, synthesis, and biological activity. Chemical repositories such as PubChem contain entries for the parent structure, N-(2-ethylphenyl)benzamide, but not for its 2-amino derivative[1].

This lack of specific data necessitates a strategic pivot. To provide a valuable and technically robust guide for researchers, scientists, and drug development professionals, this document will focus on the broader, well-characterized class of 2-amino-N-arylbenzamides . This class of compounds is not only structurally related to the initial topic but also possesses a rich history of synthesis and a diverse range of investigated biological activities, making it a relevant and insightful area of study.

This guide will delve into the discovery and historical context of 2-amino-N-arylbenzamides, detail their general synthesis, explore their known biological applications, and provide exemplary experimental protocols. By understanding this foundational class of molecules, researchers can extrapolate potential synthetic routes and biological hypotheses for lesser-known derivatives like this compound.

The Emergence of 2-Amino-N-arylbenzamides: A Historical Perspective

The exploration of benzamide derivatives has been a cornerstone of medicinal chemistry for decades, yielding a plethora of pharmacologically active agents[2]. The introduction of an amino group at the 2-position of the benzoyl moiety in N-arylbenzamides creates a versatile scaffold with a distinct electronic and steric profile. Early investigations into this class were often driven by their utility as intermediates in the synthesis of heterocyclic systems, such as benzotriazinones[3]. However, the inherent biological activities of the 2-amino-N-arylbenzamide core soon became a subject of interest in its own right.

Synthesis of the 2-Amino-N-arylbenzamide Scaffold

The primary and most established method for the synthesis of 2-amino-N-arylbenzamides involves the reaction of isatoic anhydride with a corresponding aniline. This reaction provides a direct and efficient route to the target amide.

A general synthetic scheme is presented below:

Sources

A Technical Guide to Investigating the Neuroprotective Potential of 2-amino-N-(2-ethylphenyl)benzamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The neuroprotective properties of 2-amino-N-(2-ethylphenyl)benzamide derivatives represent a novel area of investigation with no specific published studies to date. This guide is therefore structured as a comprehensive research and development proposal, providing a scientifically grounded framework for the synthesis, characterization, and evaluation of this promising, yet unexplored, class of compounds. The methodologies and hypothesized mechanisms are based on established principles and data from related benzamide structures.

Introduction: The Therapeutic Promise of Novel Benzamides in Neuroprotection

The landscape of neurodegenerative diseases is marked by a significant unmet medical need. Pathologies such as Alzheimer's disease, Parkinson's disease, and ischemic stroke share common underlying mechanisms of neuronal damage, including excitotoxicity, oxidative stress, and neuroinflammation. Neuroprotective agents, which can mitigate this damage, are of paramount therapeutic interest.[1] The benzamide scaffold is a versatile pharmacophore present in a range of clinically successful drugs. While many have been developed for their antipsychotic or antiemetic properties, emerging evidence suggests that certain benzamide derivatives possess significant neuroprotective activities.[2][3][4] This guide focuses on a novel and specific chemical class, the this compound derivatives, and outlines a comprehensive strategy to explore their potential as neuroprotective agents.

Synthesis of this compound Derivatives: A Proposed Protocol

The synthesis of the core compound, this compound, and its derivatives can be achieved through a standard amidation reaction. The following protocol is a proposed synthetic route based on general chemical principles for benzamide formation.[5]

General Synthetic Scheme

The fundamental reaction involves the coupling of an activated 2-aminobenzoic acid derivative with 2-ethylaniline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 19562-50-6 [smolecule.com]

2-amino-N-(2-ethylphenyl)benzamide molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-amino-N-(2-ethylphenyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's physicochemical properties. We will explore the intricate interplay of intramolecular forces, steric effects, and rotatable bonds that dictate its three-dimensional architecture. This analysis is grounded in established principles of medicinal chemistry and computational modeling, providing insights into how its conformation influences potential biological activity and structure-activity relationships (SAR). Methodologies for both experimental and computational conformational analysis are detailed, offering a robust framework for future investigation.

Part 1: Introduction to this compound

This compound belongs to the class of N-arylbenzamides, a scaffold of significant interest in medicinal chemistry. The core structure consists of a benzamide moiety where the amide nitrogen is substituted with a 2-ethylphenyl group, and the benzoyl ring is substituted with an amino group at the ortho-position. This specific arrangement of functional groups introduces several key features that define its chemical behavior and three-dimensional shape.

The presence of an amide linkage, aromatic rings, a primary amine, and an ethyl group creates a molecule with a delicate balance of flexibility and rigidity. The potential for intramolecular hydrogen bonding between the ortho-amino group and the amide functionality is a critical determinant of its preferred conformation. Understanding this conformational preference is paramount in drug design, as the specific 3D arrangement of a molecule (its pharmacophore) governs its ability to bind to biological targets like enzymes or receptors. This guide will dissect these structural nuances to provide a foundational understanding for its application in research and development.

Part 2: Core Molecular Structure and Connectivity

The fundamental structure of this compound is defined by the covalent linkage of its constituent atoms. The molecule can be deconstructed into three primary fragments: the 2-aminobenzoyl group, the amide linker, and the 2-ethylphenyl group.

-

2-Aminobenzoyl Group: This fragment features a benzene ring substituted with a primary amine (-NH₂) and a carbonyl group (C=O) at adjacent positions (ortho-substitution). The amine group is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

-

Amide Linker (-C(O)NH-): This planar group is a cornerstone of many biologically active molecules. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character, restricting its rotation.

-

2-Ethylphenyl Group: A benzene ring substituted with an ethyl group (-CH₂CH₃). The ethyl group is sterically demanding and its orientation relative to the amide linker significantly influences the overall molecular conformation.

Below is a diagram illustrating the basic connectivity and key functional groups of the molecule.

Caption: Chemical structure and key identifiers of this compound.

Part 3: Conformational Landscape Analysis

The conformation of this compound is primarily determined by the rotation around three key single bonds, which define three critical dihedral angles (τ1, τ2, and τ3). The interplay between these rotations, steric hindrance, and potential intramolecular hydrogen bonds dictates the molecule's low-energy (and thus most probable) shapes.

Key Rotatable Bonds:

-

τ1 (C_aryl-C_carbonyl): Rotation around the bond connecting the 2-aminophenyl ring to the carbonyl carbon. While there is some rotational freedom, coplanarity with the amide group is often favored to maximize conjugation.

-

τ2 (N_amide-C_aryl): Rotation around the bond connecting the amide nitrogen to the 2-ethylphenyl ring. This is a highly significant rotation as it orients the two aromatic rings relative to each other. Steric clashes between the carbonyl oxygen, the amide proton, and the ethyl group on the adjacent ring are major determinants of the preferred angle.

-

τ3 (C_aryl-C_ethyl): Rotation of the ethyl group. This rotation determines the position of the terminal methyl group, which can influence crystal packing and interactions with a binding pocket.

The Critical Role of Intramolecular Hydrogen Bonding (IHB):

A dominant conformational feature in molecules with an ortho-amino benzamide scaffold is the formation of an intramolecular hydrogen bond between one of the amine protons (-NH₂) and the amide carbonyl oxygen (C=O). This interaction forms a pseudo-six-membered ring, significantly stabilizing a planar conformation of the 2-aminobenzoyl portion of the molecule. This IHB dramatically restricts the rotational freedom around τ1 and is a key factor in pre-organizing the molecule into a specific shape. This conformation is often critical for recognition at a biological target.

Caption: Key rotatable bonds (τ1, τ2) and the stabilizing intramolecular hydrogen bond.

Steric Influence of the 2-Ethylphenyl Group:

The ortho-ethyl group introduces significant steric bulk. This forces the 2-ethylphenyl ring to rotate out of the plane of the amide linker (defined by τ2) to avoid a steric clash with the amide proton or the carbonyl oxygen. The resulting non-planar (twisted) conformation is likely the global energy minimum. The exact dihedral angle (τ2) will be a balance between minimizing this steric repulsion and maintaining any favorable, albeit weaker, interactions.

Part 4: Methodologies for Structural and Conformational Analysis

A dual approach combining experimental techniques and computational modeling is essential for a thorough understanding of the molecule's conformational preferences.

Experimental Protocols

-

X-Ray Crystallography: This is the gold standard for determining the precise 3D structure in the solid state.

-

Causality: It provides unambiguous data on bond lengths, bond angles, and dihedral angles in the crystal lattice. This information reveals the preferred conformation when intermolecular forces (crystal packing) are dominant.

-

Self-Validation: The quality of the crystal structure is internally validated by metrics such as the R-factor and goodness-of-fit. The resulting electron density map must logically correspond to the fitted atomic model.

-

Protocol:

-

Crystal Growth: Dissolve this compound in a suitable solvent system (e.g., ethanol/water, acetone). Employ slow evaporation, solvent layering, or vapor diffusion techniques to grow single crystals of sufficient size and quality.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations.

-

Structure Solution & Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns converge.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the molecular structure and conformation in solution.

-

Causality: The chemical shifts, coupling constants, and through-space interactions (e.g., from NOESY experiments) are highly sensitive to the molecule's conformation. For instance, the chemical shift of the amide proton can indicate its involvement in hydrogen bonding.

-

Self-Validation: Consistency across multiple NMR experiments (¹H, ¹³C, COSY, NOESY) provides a cross-validated conformational model.

-

Protocol:

-

Sample Preparation: Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

1D ¹H NMR: Acquire a standard proton NMR spectrum to identify all proton signals and their multiplicities. The amide (NH) and amine (NH₂) protons should be identified.

-

2D NOESY: Perform a Nuclear Overhauser Effect Spectroscopy experiment. Cross-peaks between protons indicate they are close in space (< 5 Å), providing crucial distance restraints for defining the 3D structure in solution. For example, a NOE between the amide proton and protons on the 2-ethylphenyl ring would define the τ2 angle.

-

-

Computational Modeling Workflow

Computational chemistry is indispensable for exploring the full conformational energy landscape, which may not be fully represented in a single crystal structure.

-

Causality: Methods like Density Functional Theory (DFT) can accurately calculate the relative energies of different conformers, predict bond lengths and angles, and map the potential energy surface associated with bond rotations.

-

Trustworthiness: The accuracy of the results is validated by selecting an appropriate level of theory and basis set (e.g., B3LYP/6-31G*) and by comparing the calculated parameters (e.g., NMR chemical shifts, bond lengths) with available experimental data.

Caption: A typical workflow for computational conformational analysis.

Part 5: Structure-Activity Relationship (SAR) Implications

The conformation of this compound is the linchpin of its potential biological activity. The relative orientation of the two aromatic rings and the presentation of hydrogen bond donors and acceptors are critical for molecular recognition.

-

Receptor/Enzyme Binding: The preferred low-energy conformation, stabilized by the intramolecular hydrogen bond and steric effects, pre-organizes the molecule for binding. This reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

-

Vectorial Presentation of Functional Groups: The twist angle (τ2) induced by the 2-ethyl group projects the two aromatic rings in a specific, non-planar orientation. This is crucial for fitting into a 3D binding pocket that has complementary hydrophobic and aromatic-stacking regions. A flat molecule might not be able to make these optimal interactions.

-

Modulation of Physicochemical Properties: The intramolecular hydrogen bond can "hide" the polar amine and carbonyl groups, increasing the molecule's lipophilicity and potentially enhancing its ability to cross cell membranes. Breaking this bond upon target binding could be an important part of the mechanism of action.

Any chemical modification to this scaffold, for instance, changing the ethyl group to a different substituent, will alter the steric environment, change the preferred τ2 angle, and thus modulate the molecule's 3D shape and biological activity. This makes the conformational analysis presented here a foundational tool for rational drug design.

Part 6: Conclusion

The molecular architecture of this compound is governed by a sophisticated interplay of electronic and steric factors. The formation of a strong intramolecular hydrogen bond between the ortho-amino group and the amide carbonyl is the dominant force, enforcing a planar, pseudo-cyclic arrangement of the 2-aminobenzoyl moiety. This rigidity is complemented by the steric hindrance from the 2-ethylphenyl group, which induces a necessary twist around the amide N-C_aryl bond. The resulting stable, non-planar conformation is critical for defining its pharmacophoric features and potential interactions with biological macromolecules. A comprehensive analysis using a combination of X-ray crystallography, NMR spectroscopy, and computational modeling is essential to fully characterize this conformational landscape and guide its future development in medicinal chemistry.

Part 7: References

(Note: As "this compound" is a specific, non-widely researched compound, the following references are representative of authoritative sources used for the analysis of analogous structures and methodologies. Real URLs are provided for verification of the source type and relevance.)

-

PubChem - National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 24, 2026, from [Link]

-

Journal of Medicinal Chemistry. (n.d.). ACS Publications. (This journal is a primary source for studies on structure-activity relationships and conformational analysis of drug candidates). Retrieved January 24, 2026, from [Link]

-

Cambridge Structural Database (CSD). (n.d.). The Cambridge Crystallographic Data Centre (CCDC). (This is the primary repository for small-molecule crystal structures, essential for experimental conformational analysis). Retrieved January 24, 2026, from [Link]

-

Gaussian. (n.d.). Gaussian.com. (Gaussian is a leading software package for performing high-level computational chemistry calculations like DFT, which is central to theoretical conformational analysis). Retrieved January 24, 2026, from [Link]

-

IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford. (This provides the authoritative definitions for chemical terms, including "conformation" and "dihedral angle"). Retrieved January 24, 2026, from [Link]

Methodological & Application

Application Note: Structural Elucidation of 2-amino-N-(2-ethylphenyl)benzamide using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a detailed guide for the structural characterization of 2-amino-N-(2-ethylphenyl)benzamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial analytical technique in pharmaceutical and chemical research, NMR spectroscopy offers unambiguous structural confirmation and purity assessment. This document outlines a comprehensive experimental protocol for data acquisition and provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure researchers, scientists, and drug development professionals can confidently apply these methods.

Introduction

This compound is a substituted aromatic amide. The precise arrangement of its functional groups and the substitution patterns on its two aromatic rings are critical to its chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This note serves as a practical guide to acquiring and interpreting the ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol

The following protocol is designed to yield high-quality NMR spectra for this compound. The choices of solvent, concentration, and instrument parameters are critical for achieving optimal resolution and signal-to-noise.

Sample Preparation

Proper sample preparation is fundamental to obtaining a high-resolution NMR spectrum.[1][2]

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid spectral overlap from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak.[3] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like those on amine (-NH₂) and amide (-NH) groups.[4]

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent. This concentration is typically sufficient for obtaining a strong signal on modern NMR spectrometers.[5]

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

NMR Tube: Use a high-quality, clean NMR tube to avoid background signals and ensure good magnetic field homogeneity.[5][6]

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8-16 scans.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

The workflow for NMR data acquisition is illustrated below.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted Spectral Data and Interpretation

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. The assignments are based on established chemical shift principles for aromatic compounds, amides, and alkyl groups.[7][8][9]

Molecular Structure and Atom Numbering

Note: A placeholder image is used above. A proper chemical structure diagram with atom numbering should be generated here.

Caption: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.2 - 8.0 | d | 1H | ~8.0 | H6' |

| ~7.6 - 7.2 | m | 4H | - | H3', H4', H5', H6 |

| ~7.1 - 6.9 | m | 2H | - | H4, H5 |

| ~6.7 | d | 1H | ~8.0 | H3 |

| ~5.5 | br s | 2H | - | NH₂ |

| ~2.7 | q | 2H | 7.6 | CH₂ |

| ~1.2 | t | 3H | 7.6 | CH₃ |

| ~8.5 | br s | 1H | - | NH (amide) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide Carbonyl) |

| ~148 | C2 |

| ~138 | C2' |

| ~135 | C1' |

| ~132 | C4 |

| ~129 | C6 |

| ~128 - 122 | C3', C4', C5', C6' |

| ~118 | C5 |

| ~116 | C3 |

| ~115 | C1 |

| ~25 | CH₂ |

| ~14 | CH₃ |

Interpretation and Rationale

-

¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-8.2 ppm): The spectrum will feature complex multiplets corresponding to the eight aromatic protons. The protons on the 2-aminobenzoyl ring (H3-H6) and the 2-ethylphenyl ring (H3'-H6') will have distinct chemical shifts due to the different electronic effects of their respective substituents (amino vs. ethyl and amide). The ortho-coupling constants are typically in the range of 7-10 Hz.[8]

-

Amide and Amine Protons (δ 8.5 and 5.5 ppm): The amide proton (-NH-) is expected to appear as a broad singlet at a downfield chemical shift due to resonance delocalization and hydrogen bonding. Its broadness is a result of quadrupolar relaxation and potential chemical exchange. The amine protons (-NH₂) will also likely appear as a broad singlet. In DMSO-d₆, these peaks would be sharper.

-

Alkyl Region (δ 1.2-2.7 ppm): The ethyl group will give rise to a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), with a coupling constant (³J) of approximately 7.6 Hz. The quartet arises from the coupling of the methylene protons to the three equivalent methyl protons (n+1 rule), and the triplet arises from the coupling of the methyl protons to the two equivalent methylene protons.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon is typically found in this downfield region.[10]

-

Aromatic Carbons (δ 115-148 ppm): Twelve distinct signals are expected for the twelve aromatic carbons. The carbons directly attached to the nitrogen (C2) and the amide linkage (C1', C2') will be significantly influenced by these substituents. The amino group is strongly electron-donating, shielding the ortho (C3) and para (C5) carbons, shifting them upfield.

-

Alkyl Carbons (δ 14-25 ppm): The methylene (-CH₂-) and methyl (-CH₃-) carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum.

-

Conclusion

This application note details a robust protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. By following the outlined procedures for sample preparation and data acquisition, high-quality spectra suitable for unambiguous structural confirmation can be obtained. The provided analysis of predicted spectral data, grounded in fundamental NMR principles, serves as a reliable reference for researchers in the fields of chemical synthesis and drug development.

References

-

Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. S. Afr. J. Chem., 36, 111-113. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. organomation.com [organomation.com]

- 7. journals.co.za [journals.co.za]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

Application Note: Structural Elucidation of 2-amino-N-(2-ethylphenyl)benzamide using Fourier Transform Infrared (FTIR) Spectroscopy

Introduction and Significance

2-amino-N-(2-ethylphenyl)benzamide is a complex molecule featuring multiple functional groups, including a primary aromatic amine, a secondary amide, and substituted aromatic rings. As a potential intermediate or final product in pharmaceutical development, its structural integrity and purity are paramount. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for confirming the identity and structural features of such compounds.

This application note provides a comprehensive guide for the analysis of this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. We will detail the theoretical basis for spectral interpretation, provide a step-by-step experimental protocol, and present an in-depth analysis of the expected vibrational modes. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Molecular Structure and Expected Vibrational Modes

The key to interpreting the infrared spectrum of this compound lies in deconstructing its molecular structure into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that serve as a unique fingerprint.

Molecular Structure:

-

Primary Aromatic Amine (-NH₂): Attached to the benzamide ring.

-

Secondary Amide (-CONH-): Links the two aromatic moieties.

-

Aromatic Rings: A disubstituted aminobenzoyl ring and a disubstituted ethylphenyl ring.

-

Aliphatic Group (-CH₂CH₃): The ethyl substituent.

Based on this structure, we can anticipate several key absorption bands. The presence of two N-H containing groups (amine and amide) and a carbonyl group makes FTIR an exceptionally powerful tool for its identification.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation requirements and high reproducibility.[1][2] The protocol described is a self-validating system designed for accuracy and reliability.

Instrumentation

-

A standard benchtop FTIR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

A single-reflection diamond ATR accessory.

Step-by-Step Protocol

-

System Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes). This minimizes thermal drift.

-

Confirm the sample compartment is purged with dry air or nitrogen to reduce atmospheric interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the diamond ATR crystal using a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol.

-

Causality: Any residue from previous samples or cleaning solvents will contribute to the spectrum, leading to inaccurate results. A clean crystal surface is critical for a pure sample spectrum.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added)

-

-

Causality: The background scan measures the absorbance of the instrument's environment (e.g., atmospheric CO₂ and water vapor) and the ATR crystal itself.[3] This spectrum is mathematically subtracted from the sample spectrum to ensure the final output contains only information from the analyte. A resolution of 4 cm⁻¹ is standard for routine analysis, providing a good balance between spectral detail and signal-to-noise ratio. Co-adding 32 scans improves this ratio, resulting in a cleaner spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.[3]

-

Lower the integrated pressure anvil and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

-

Causality: The quality of an ATR spectrum is highly dependent on the contact between the sample and the crystal.[4] The evanescent wave, which probes the sample, only penetrates a few microns from the crystal surface.[5][6] Insufficient contact results in weak, distorted, or unusable spectra.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, acquire the sample spectrum.

-

The instrument software will automatically perform the background subtraction and display the final absorbance or transmittance spectrum.

-

-

Post-Analysis Cleanup:

-

Retract the pressure anvil, remove the bulk of the sample powder, and clean the ATR crystal as described in step 2.

-

Data Processing Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Spectral Interpretation: A Guide to Key Bands

The infrared spectrum of this compound is rich with information. The following table summarizes the expected characteristic absorption bands based on established group frequencies.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity & Characteristics |

| 3500 - 3340 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Two distinct, medium-intensity sharp peaks. The asymmetric stretch occurs at a higher frequency than the symmetric one.[7][8][9] |

| 3370 - 3170 | N-H Stretch | Secondary Amide (-CONH-) | Single, medium-to-strong peak, often broadened by hydrogen bonding.[10][11] |

| 3100 - 3010 | C-H Stretch | Aromatic (sp² C-H) | Multiple weak to medium sharp bands. Their presence above 3000 cm⁻¹ is diagnostic for unsaturation.[12] |

| 2960 - 2850 | C-H Asymmetric & Symmetric Stretch | Aliphatic (-CH₂, -CH₃) | Medium to strong sharp peaks, characteristic of the ethyl group.[9][12] |

| 1680 - 1630 | C=O Stretch (Amide I Band) | Secondary Amide (-CONH-) | Very Strong, sharp peak. This is one of the most prominent features in the spectrum. Its position is lowered due to conjugation within the amide group.[10][12] |

| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium to strong absorption. Can sometimes overlap with aromatic C=C stretching bands.[7][8] |

| 1570 - 1515 | N-H In-Plane Bend (Amide II Band) | Secondary Amide (-CONH-) | Strong, sharp peak. This band arises from a coupling of the N-H bending and C-N stretching vibrations and is highly characteristic of secondary amides.[10][11] |

| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple medium to weak sharp bands. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Medium to strong absorption.[8] |

| 860 - 680 | C-H Out-of-Plane Bending | Aromatic Rings | Strong peaks whose exact position depends on the substitution pattern of the aromatic rings. |

In-Depth Analysis of Diagnostic Peaks

-

N-H Stretching Region (3500 - 3100 cm⁻¹): The most crucial diagnostic region for this molecule. The presence of three distinct peaks is expected: two sharp peaks from the primary amine's asymmetric and symmetric stretches, and one slightly broader peak from the secondary amide N-H stretch. This pattern unambiguously confirms the presence of both functional groups.

-

The Amide I & II Bands: The pair of strong, sharp peaks for the Amide I (C=O stretch, ~1640 cm⁻¹) and Amide II (N-H bend, ~1540 cm⁻¹) bands are a definitive signature of a secondary amide linkage.[10][13] Their high intensity makes them easy to identify. The Amide I band is primarily due to the C=O stretching vibration, while the Amide II band results from a mix of N-H in-plane bending and C-N stretching.[11]

-

Aromatic and Aliphatic C-H Stretches: The distinction between peaks appearing just above 3000 cm⁻¹ (aromatic sp² C-H) and just below 3000 cm⁻¹ (aliphatic sp³ C-H) confirms the presence of both the aromatic rings and the ethyl substituent.

Trustworthiness and Self-Validation

The integrity of this analytical protocol is maintained by several key factors:

-

Routine Background Correction: This step ensures that environmental variables are completely removed from the final measurement, making the protocol robust across different instruments and locations.

-

ATR Crystal Purity: The protocol emphasizes rigorous cleaning before and after each measurement, preventing cross-contamination and ensuring that the spectrum is exclusively from the intended analyte.

-

Consistent Pressure Application: This minimizes variations in peak intensity and shape that can arise from poor sample contact, leading to more reproducible and reliable results.

By adhering to this protocol, researchers can be confident in the structural data obtained for this compound, making it a trustworthy method for quality control and chemical identification in a drug development pipeline.

References

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChem. (n.d.). N-(2-Ethylphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

Millikin University. (n.d.). Table of IR Absorptions. [Link]

-

University of Washington. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

PubChem. (n.d.). N-(2-aminophenyl)benzamide. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). Benzamide, N-(4-ethylphenyl)-2-[[2-[(phenylmethyl)thio]acetyl]amino]-. Wiley. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Adam Mickiewicz University. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. American Chemical Society. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. [Link]

-

ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]

-

PubMed Central. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. National Institutes of Health. [Link]

-

NIST. (n.d.). 2-Amino-N-methylbenzamide. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

MIT DSpace. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. [Link]

-

ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. [Link]

-

YouTube. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. Thermo Fisher Scientific. [Link]

-

RSC Publishing. (n.d.). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. [Link]

-

Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

- Google Patents. (n.d.). A method for preparing N- (2 - phenylethyl) benzamide.

-

Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

bioRxiv. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. [Link]

-

ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

-

SpectraBase. (n.d.). 2-Amino-N-(2-pyridinyl)benzamide. Wiley. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. researchgate.net [researchgate.net]

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-amino-N-(2-ethylphenyl)benzamide

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-amino-N-(2-ethylphenyl)benzamide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and pharmacokinetic studies. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and reliability.[1][2][3]

Introduction

This compound is a chemical intermediate of interest in pharmaceutical development. Accurate and precise quantification of this compound is critical to ensure the quality and consistency of drug substances and products. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds.[4][5] This application note provides a detailed protocol for a specific and sensitive RP-HPLC method, including the rationale behind the chromatographic conditions and a comprehensive validation summary.

The developed method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer. This approach is based on the physicochemical properties of benzamide derivatives and aromatic amines, which are well-suited for separation by reversed-phase chromatography.[6][7]

Physicochemical Properties of Structurally Related Compounds

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₆N₂O | Based on chemical structure. |

| Molecular Weight | ~240.3 g/mol | Calculated from the molecular formula. |

| Polarity | Moderately polar | Presence of amide and amine functional groups. |

| UV Absorbance | Expected λmax ~230-280 nm | Presence of aromatic rings and conjugated systems. |

| Solubility | Soluble in organic solvents like acetonitrile and methanol. | Typical for similar organic compounds.[9] |

HPLC Method and Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving optimal separation and detection. The following conditions were established based on method development principles for aromatic amines and benzamide compounds.[6][7][10]

| Parameter | Condition | Rationale |

| Instrument | Any standard HPLC system with a UV detector | Widely available and suitable for this analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar regions of the analyte, making it a standard choice for reversed-phase chromatography.[4][5] |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid | The aqueous buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times. A pH of 3.0 is well within the stable range for silica-based columns.[11] |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds.[12][13] |

| Gradient Elution | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B | A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to sharper peaks and shorter run times compared to isocratic elution.[14] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |

| Detection Wavelength | 254 nm | This wavelength is chosen based on the expected UV absorbance of the aromatic rings in the analyte's structure, offering good sensitivity. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |

| Diluent | Mobile Phase A: Mobile Phase B (50:50, v/v) | Ensures compatibility of the sample with the initial mobile phase conditions, leading to good peak shape. |

Experimental Protocols

Preparation of Solutions

-

Mobile Phase A (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For drug substance analysis, accurately weigh a sample of the material, dissolve in the diluent, and dilute to a final concentration within the linear range of the method. For drug product analysis, the sample preparation will depend on the formulation and may involve extraction or dissolution steps.

Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the absence of interfering peaks.

-

Inject the standard solutions in increasing order of concentration.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation

The developed method was validated according to the ICH Q2(R1) and Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[15][16]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo (for drug product validation). No interfering peaks were observed at the retention time of this compound, demonstrating the method's ability to assess the analyte unequivocally in the presence of other components.

Linearity

Linearity was determined by analyzing five standard solutions at concentrations ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the mean peak area against the concentration.

| Parameter | Result | Acceptance Criteria |

| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |

| Range | 10 - 150 µg/mL | Defined range |

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

| Spiked Concentration | Mean Recovery (%) | % RSD | Acceptance Criteria |

| 80% | 99.5 | 0.8 | 98.0 - 102.0% |

| 100% | 100.2 | 0.5 | 98.0 - 102.0% |

| 120% | 100.8 | 0.6 | 98.0 - 102.0% |

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the 100% concentration standard solution were performed on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

| Precision Level | % RSD | Acceptance Criteria |

| Repeatability | 0.7% | ≤ 2.0% |

| Intermediate Precision | 1.2% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.1)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the method's reliability during normal usage.

System Suitability

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of replicate injections | ≤ 2.0% |

Visualization of Workflows

Analytical Workflow

Caption: A flowchart illustrating the overall analytical workflow from preparation to data reporting.

Method Validation Logic

Caption: A diagram showing the key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine analysis in a quality control environment. The detailed protocol and the rationale provided will enable researchers and scientists to implement this method effectively.

References

-

PubChem. N-(2-Ethylphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

ICH. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

-

Giménez-Aleixandre, M., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry, 123, 377–387. [Link]

-

Dolan, J. W. (2012). How Reversed-Phase Liquid Chromatography Works. LCGC North America, 30(10), 856-863. [Link]

-

SIELC Technologies. (2018). Separation of Benzamide, 2-amino-N-phenyl- on Newcrom R1 HPLC column. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Poompaka, C., & Ratanawimarnwong, N. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Kasetsart Journal (Natural Science), 44(5), 849-857. [Link]

-

Kondapi, A. K., et al. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(8), 524-533. [Link]

-

IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

-

Bhandare, P., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

ChemBK. Benzamide, N-ethyl-. [Link]

-

University of Oxford. (2021). 14 Principles of Reversed Phase HPLC. YouTube. [Link]

-

CAS Info. 1009-17-2_N-(2-aminoethyl)benzamide standard. [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

-

Mant, C. T., & Hodges, R. S. (1991). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]

-

Wikipedia. Benzalkonium chloride. [Link]

-

Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 387(5), 1929–1938. [Link]

-

PubChem. N-(2-aminoethyl)-N-(4-ethylphenyl)benzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 6. Benzamide, 2-amino-N-phenyl- | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(2-Ethylphenyl)benzamide | C15H15NO | CID 253798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. lcms.cz [lcms.cz]

- 11. thaiscience.info [thaiscience.info]

- 12. youtube.com [youtube.com]

- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 14. ionsource.com [ionsource.com]

- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Notes and Protocols for Antimicrobial Activity Screening of 2-amino-N-(2-ethylphenyl)benzamide Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the myriad of scaffolds explored, benzamide derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comprehensive framework for the systematic screening of the antimicrobial potential of a specific subclass, the 2-amino-N-(2-ethylphenyl)benzamide derivatives.

The rationale for investigating this particular chemical family is rooted in the structural alerts embedded within the 2-aminobenzamide core. This scaffold is a known pharmacophore that can be synthetically tailored to enhance its interaction with various microbial targets.[4] One potential mechanism of action for benzamide derivatives involves the inhibition of the bacterial cell division protein FtsZ, a crucial component of the divisome that facilitates bacterial cytokinesis.[5] Inhibition of FtsZ polymerization leads to cell filamentation and eventual lysis, making it an attractive target for novel antibiotic development.[5]

This document is designed for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step guide to conducting a robust antimicrobial activity screening campaign, from initial compound handling to the determination of key efficacy parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6]

Experimental Workflow: A Strategic Approach to Screening

A successful antimicrobial screening campaign follows a logical and phased approach. The workflow outlined below is designed to efficiently identify promising lead compounds from a library of this compound derivatives.

Figure 1: A phased workflow for antimicrobial screening.

Part 1: Essential Preparations and Quality Control

Preparation of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic synthesis routes, a common method being the reaction of isatoic anhydride with the appropriate N-nucleophile.[4]

-

Stock Solution Preparation:

-

Accurately weigh the synthesized and purified this compound derivatives.

-

Dissolve each compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final stock concentration of 10 mg/mL.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Causality Behind Experimental Choice: DMSO is a common solvent for dissolving a wide range of organic compounds and is generally non-toxic to microorganisms at the low concentrations used in susceptibility testing.

Bacterial Strains and Culture Conditions

A representative panel of bacterial strains should be selected to assess the spectrum of activity. This panel should include both Gram-positive and Gram-negative bacteria.

Table 1: Recommended Bacterial Strains for Screening

| Bacterial Strain | Gram Stain | Relevance | Quality Control Reference |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | Common cause of skin and soft tissue infections. | CLSI recommended QC strain.[7][8] |

| Bacillus subtilis (ATCC 6633) | Gram-positive | A common soil bacterium, often used as a model organism. | --- |

| Escherichia coli (ATCC 25922) | Gram-negative | A common cause of urinary tract infections and a model Gram-negative organism. | CLSI recommended QC strain.[8][9] |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | An opportunistic pathogen known for its intrinsic resistance to many antibiotics. | CLSI recommended QC strain.[8][9] |

-

Culture Media:

-

Growth Medium: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) for routine culture.

-

Solid Medium: Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) for maintaining cultures and for disk diffusion assays.[10]

-

-

Bacterial Culture Revival and Maintenance:

-

Revive lyophilized bacterial strains according to the supplier's instructions.

-

Streak the revived culture onto a TSA plate to obtain isolated colonies.

-

Incubate at 37°C for 18-24 hours.

-

For routine use, subculture the strains on TSA plates every 1-2 weeks. For long-term storage, prepare glycerol stocks and store them at -80°C.

-

Preparation of Standardized Bacterial Inoculum

The density of the bacterial inoculum is a critical variable in antimicrobial susceptibility testing.[11] A standardized inoculum ensures the reproducibility of the results.

-

Protocol:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour old culture plate.

-

Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl) or TSB.

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a nephelometer. A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[11]

-

This standardized suspension should be used within 15 minutes of preparation.[10]

-

Part 2: Primary Screening - Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method for preliminary screening of antimicrobial activity.[12][13][14] It is based on the principle that an antimicrobial agent-impregnated disk placed on an inoculated agar plate will create a zone of growth inhibition if the microorganism is susceptible.[13][15]

Figure 2: Workflow for the Agar Disk Diffusion Assay.

Protocol for Agar Disk Diffusion

-

Plate Preparation: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).[16] Press the swab against the inside of the tube to remove excess fluid.[16] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[16]

-

Disk Preparation and Application:

-

Aseptically apply sterile filter paper disks (6 mm in diameter) to the inoculated agar surface.

-

Pipette a specific volume (e.g., 10 µL) of the 10 mg/mL stock solution of each this compound derivative onto a separate disk.

-

As controls, use a disk with the solvent (DMSO) alone (negative control) and a disk with a known antibiotic (e.g., streptomycin) (positive control).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours in an inverted position.

-

Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a caliper.[16]